Alpidem, chemically known as 6-chloro-2-(4-chlorophenyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide, is a non-benzodiazepine compound that belongs to the imidazopyridine family of drugs. [, ] It has been studied extensively for its anxiolytic properties. [, , , , , , , , , , , , , , , , , , , ] While initially marketed as an anxiolytic, alpidem was later withdrawn from the market due to concerns about hepatotoxicity. [] Nonetheless, it remains a valuable research tool for exploring the mechanisms of anxiety and the development of new anxiolytic agents. []
A general and efficient synthesis of imidazopyridines, including alpidem, can be achieved via a copper-catalyzed three-component coupling reaction. [] This method involves the reaction of 2-aminopyridines with arylaldehydes and alkynes in the presence of a copper catalyst. [] This one-pot synthesis offers a more straightforward route compared to previous multistep procedures. []
Alpidem exerts its anxiolytic effects through interaction with the gamma-aminobutyric acid type A (GABAA) receptor complex. [, , ] Specifically, it acts as a partial agonist at a specific subtype of benzodiazepine receptors, designated as ω1-receptors. [, , , , ] This selectivity for ω1-receptors is thought to contribute to its anxiolytic profile and potentially fewer side effects compared to benzodiazepines, which bind non-selectively to benzodiazepine receptor subtypes. [, , ]
Alpidem’s interaction with the GABAA receptor complex, specifically the ω1-receptor subtype, enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. [, ] This interaction leads to an increase in chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. [] The reduction in neuronal excitability within specific brain regions associated with anxiety is thought to underlie alpidem's anxiolytic effects. []
Alpidem has been widely used in animal models of anxiety, such as the marble-burying test, punished drinking test, and elevated plus maze test, to investigate its anxiolytic effects and explore the underlying neurobiological mechanisms of anxiety. [, , , , ]
Due to its selectivity for ω1-receptors, alpidem has served as a valuable pharmacological tool for studying the GABAA receptor complex, particularly the role of ω1-receptors in mediating anxiolytic effects and other behavioral responses. [, , , ]
Despite its withdrawal from the market, alpidem's unique pharmacological profile, specifically its selectivity for ω1-receptors, continues to inspire the development of novel anxiolytic agents with improved safety and efficacy profiles. [, , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6